molecular formula C19H22N2O B5586261 1-benzyl-4-(4-methylbenzoyl)piperazine

1-benzyl-4-(4-methylbenzoyl)piperazine

Cat. No.: B5586261
M. Wt: 294.4 g/mol
InChI Key: KUWWVEPGBQPRHH-UHFFFAOYSA-N
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Description

1-benzyl-4-(4-methylbenzoyl)piperazine is a compound belonging to the piperazine family, which is known for its diverse applications in medicinal chemistry and pharmacology. Piperazine derivatives are often used as intermediates in the synthesis of various pharmaceuticals and have been studied for their potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(4-methylbenzoyl)piperazine typically involves the reaction of 1-benzylpiperazine with 4-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(4-methylbenzoyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-methylbenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-(4-methylbenzoyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and methylbenzoyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-16-7-9-18(10-8-16)19(22)21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWWVEPGBQPRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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